molecular formula C20H21N3OS B6557777 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide CAS No. 1040677-97-1

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B6557777
CAS No.: 1040677-97-1
M. Wt: 351.5 g/mol
InChI Key: VRUUQNSBHUDILW-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class of organic molecules, characterized by a central thiazole ring substituted with a phenylamino group and an N-(3-phenylpropyl) side chain. The thiazole core is a heterocyclic structure containing sulfur and nitrogen, which often confers biological activity, including antimicrobial, anti-inflammatory, or kinase-inhibitory properties .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19(21-13-7-10-16-8-3-1-4-9-16)14-18-15-25-20(23-18)22-17-11-5-2-6-12-17/h1-6,8-9,11-12,15H,7,10,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUQNSBHUDILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide typically involves the reaction of appropriate thiazole precursors with acylating agents. A common synthetic route includes:

  • Starting with 2-aminothiazole, which is reacted with phenyl isothiocyanate in the presence of a base to form the thiazole ring.

  • This intermediate is then subjected to acylation with N-(3-phenylpropyl)chloroacetamide under suitable conditions to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis techniques. This may include optimizing the reaction conditions, such as temperature, pressure, solvent choice, and catalyst use to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, potentially altering the thiazole ring or the phenyl groups.

  • Reduction: : Reduction reactions may target the phenylamino groups, converting them to their corresponding anilines.

  • Substitution: : The thiazole ring allows for nucleophilic or electrophilic substitution, providing various derivatives.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: : Typically employs hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: : Various halogenated reagents can be used, depending on the desired substitution pattern.

Major Products Formed

The reactions generally yield modified thiazole derivatives or transformed phenyl groups, which can be further explored for different applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, phenylthiazole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines such as HT29 (colon cancer), A549 (lung cancer), and HeLa (cervical cancer). One notable study reported that specific thiazole-integrated compounds exhibited significant growth inhibition with IC50 values as low as 2.01 µM against HT29 cells .

CompoundCancer Cell LineIC50 Value (µM)
Thiazole Derivative 1HT292.01
Thiazole Derivative 2A5495.71
Thiazole Derivative 3HeLa6.14

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activity. A series of substituted thiazoles were evaluated for their antibacterial and antifungal properties, exhibiting minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 μg/mL against various pathogens . This suggests that compounds like 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide could be effective in treating infections caused by resistant bacterial strains.

Anticonvulsant Activity

Research has indicated that certain thiazole derivatives possess anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated pyrrolidin-2-one analogues that demonstrated significant anticonvulsant activity in animal models, with effective doses indicating their potential use in epilepsy treatment . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Case Study 1: Anticancer Efficacy
    A compound similar to This compound was tested in vitro against multiple cancer cell lines, showing a protective index of over 9, indicating a favorable therapeutic window .
  • Case Study 2: Antimicrobial Activity
    Another study focused on thiazole derivatives with varying substitutions that were screened against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It can target enzymes, receptors, or other proteins in biological systems, affecting their activity.

  • Pathways Involved: : It may interfere with signaling pathways, metabolic pathways, or gene expression, depending on its specific interactions and modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide with analogs in terms of structure, synthesis, and physicochemical properties.

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Biological Relevance (Inferred) Reference
This compound Thiazole-acetamide Phenylamino, N-(3-phenylpropyl) Likely kinase/modulator (analog-based)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-acetamide 2-Chlorophenyl, morpholino Antimicrobial/anticancer (SDS mention)
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) Phenyl-acetamide 4-Hydroxyphenyl, N-(3-phenylpropyl) Synthetic intermediate for drug discovery
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) Phenyl-acetamide 4-Hydroxyphenyl, diphenylpropyl Polymer precursor/pharmacophore scaffold
N-Phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide Thiazole-acetamide Phenylamino, N-phenyl Model compound for structure-activity studies

Key Observations :

  • Thiazole vs.
  • Substituent Effects: The N-(3-phenylpropyl) group in the target compound increases steric bulk compared to N-phenyl or morpholino groups, which may influence solubility and binding pocket compatibility .
  • Synthetic Complexity : Thiazole derivatives often require multi-step syntheses (e.g., thiourea condensation, cyclization), while phenyl-acetamides (e.g., 30005, 40005) are synthesized via simpler alkylation or reduction pathways .

Key Observations :

  • The target compound’s synthesis likely mirrors that of N-phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide, involving cyclization of a thiourea intermediate with α-halo ketones .
  • Reductive methods (e.g., Zn/HCl in 30005) are less applicable to thiazole derivatives, which require precise control of cyclization conditions .
Table 3: Physicochemical Properties (Inferred)
Compound LogP (Estimated) Solubility (Polarity-Dependent) Stability Reference
This compound ~3.5 (high) Low in water, high in DMSO Stable under inert atmosphere
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ~2.8 (moderate) Moderate in polar solvents Sensitive to light/moisture
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) ~2.2 (moderate) High in ethanol Prone to oxidation

Key Observations :

  • The target compound’s high LogP (due to phenylpropyl and phenylamino groups) suggests strong membrane permeability but poor aqueous solubility, a common challenge in drug development .
  • Morpholino-containing analogs (e.g., ) exhibit improved solubility but reduced stability, requiring stringent storage conditions.

Biological Activity

The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N2S
  • Molecular Weight : 284.42 g/mol

The thiazole ring is a key feature of this compound, contributing to its biological properties.

Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Thiazole derivatives have been shown to interact with neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons. This interaction is believed to contribute to their anticonvulsant effects .
  • Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, often acting against various bacterial strains. The presence of the phenylamino group may enhance this activity by improving lipophilicity and cellular uptake .

Biological Activity Studies

Several studies have evaluated the biological activity of similar thiazole derivatives. Here are some key findings:

Study Activity Evaluated Results
Anticonvulsant ActivityCompounds showed significant activity in maximal electroshock (MES) tests with effective doses (ED50) ranging from 13 mg/kg to 21 mg/kg.
Antimicrobial ActivityThiazole derivatives demonstrated broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)Modifications at the phenyl and thiazole positions significantly influenced biological activity, indicating potential for optimization in drug design.

Case Studies

  • Anticonvulsant Efficacy : In a study involving various N-phenyl derivatives, compounds similar to this compound were tested for their anticonvulsant properties. Results indicated that specific substitutions on the thiazole ring enhanced activity against induced seizures in animal models .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiazole derivatives, revealing that certain modifications led to increased potency against resistant bacterial strains. This suggests that the compound could be further explored for its potential as an antimicrobial agent .

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